molecular formula C6H7FN2O3 B3042171 6-Ethoxy-5-fluorouracil CAS No. 522654-10-0

6-Ethoxy-5-fluorouracil

Cat. No. B3042171
CAS RN: 522654-10-0
M. Wt: 174.13 g/mol
InChI Key: DHICDECWZLWEAR-UHFFFAOYSA-N
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Description

6-Ethoxy-5-fluorouracil is a fluorinated pyrimidine derivative. It is related to 5-fluorouracil (5-FU), a cytotoxic chemotherapy medication used to treat cancer . 5-FU is used for the treatment of colorectal cancer, oesophageal cancer, stomach cancer, pancreatic cancer, breast cancer, and cervical cancer .


Chemical Reactions Analysis

The reactivity of 5-fluorouracil toward superoxide radical anion (O2•−) and hydroperoxyl radical (HO2•) was investigated using density functional theory (DFT) calculations . The DFT results clarified that the oxidation of 5-fluorouracil by O2•− or HO2• in water is feasible through a proton-coupled electron transfer (PCET) mechanism .

Scientific Research Applications

Mechanism of Action

Target of Action

6-Ethoxy-5-fluorouracil, a derivative of 5-fluorouracil (5-FU), primarily targets the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . By inhibiting TS, 6-Ethoxy-5-fluorouracil disrupts DNA synthesis, leading to cell death .

Mode of Action

The compound interacts with its target, TS, by forming a covalently bound ternary complex with the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate . This interaction inhibits TS, thereby disrupting DNA synthesis and leading to cell death .

Biochemical Pathways

The inhibition of TS by 6-Ethoxy-5-fluorouracil affects several biochemical pathways. It leads to the depletion of deoxythymidine triphosphate (dTTP), causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . This imbalance severely disrupts DNA synthesis and repair, resulting in lethal DNA damage . Additionally, TS inhibition results in the accumulation of dUMP, which might subsequently lead to increased levels of deoxyuridine triphosphate (dUTP) . Both dUTP and the 5-FU metabolite FdUTP can be misincorporated into DNA .

Pharmacokinetics

The pharmacokinetics of 5-FU, from which 6-Ethoxy-5-fluorouracil is derived, is characterized by significant variability when dosing is based on body surface area . This variability suggests that individualized dosing strategies, potentially guided by pharmacokinetic monitoring, could improve therapeutic outcomes .

Result of Action

The primary result of 6-Ethoxy-5-fluorouracil’s action is the disruption of DNA synthesis and repair, leading to cell death . This makes it an effective chemotherapeutic agent for a wide variety of neoplasms .

Action Environment

The action of 6-Ethoxy-5-fluorouracil can be influenced by various environmental factors. For instance, the “mutual prodrug” approach has emerged as a potential tool to overcome undesirable physicochemical features and mitigate the side effects of approved drugs like 5-FU . This approach involves the pharmacologic manipulation of the intracellular pathways of a drug with another drug or natural compound, with the ultimate aim of either increasing the antitumor activity, decreasing the toxicity, or both .

Safety and Hazards

5-Fluorouracil is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may cause genetic defects, may damage fertility or the unborn child, and may cause respiratory irritation . Users are advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The main objective of future research could be to develop a drug delivery system, i.e., Nanostructure Lipid Carriers (NLCs) loaded with 5-FU to prolong its biological retention . This could help improve the drug’s solubility and sustained release, which collectively contribute to enhanced therapeutic outcomes and modulate bioavailability .

properties

IUPAC Name

6-ethoxy-5-fluoro-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O3/c1-2-12-5-3(7)4(10)8-6(11)9-5/h2H2,1H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHICDECWZLWEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)NC(=O)N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-5-fluoro-1,3-dihydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethoxy-5-fluorouracil
Reactant of Route 2
6-Ethoxy-5-fluorouracil
Reactant of Route 3
6-Ethoxy-5-fluorouracil
Reactant of Route 4
6-Ethoxy-5-fluorouracil
Reactant of Route 5
6-Ethoxy-5-fluorouracil
Reactant of Route 6
6-Ethoxy-5-fluorouracil

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